![molecular formula C11H8F6N2O2 B1377888 3-[2-Amino-4-(trifluorométhyl)phényl]-5-(trifluorométhyl)-1,3-oxazolidin-2-one CAS No. 1376364-57-6](/img/structure/B1377888.png)
3-[2-Amino-4-(trifluorométhyl)phényl]-5-(trifluorométhyl)-1,3-oxazolidin-2-one
Vue d'ensemble
Description
3-[2-Amino-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)-1,3-oxazolidin-2-one is a compound characterized by the presence of trifluoromethyl groups and an oxazolidinone ring. The trifluoromethyl groups contribute to its unique chemical properties, including increased lipophilicity and metabolic stability.
Applications De Recherche Scientifique
3-[2-Amino-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)-1,3-oxazolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Industry: Utilized in the development of agrochemicals and materials with enhanced properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Amino-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)-1,3-oxazolidin-2-one typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of Trifluoromethyl Groups: Trifluoromethylation can be performed using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO2Cl) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance yield and purity. These methods often utilize automated systems to precisely control reaction conditions, such as temperature, pressure, and reagent concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-Amino-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxazolidinone ring can be reduced to form amino alcohols.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include nitro derivatives, amino alcohols, and substituted oxazolidinones .
Mécanisme D'action
The mechanism of action of 3-[2-Amino-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its binding affinity to enzymes and receptors, thereby modulating their activity. This compound can inhibit bacterial protein synthesis by binding to the ribosomal subunit, leading to the disruption of bacterial growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Trifluoromethylphenyl)propanoic acid: Used as a reagent in the synthesis of fluorinated compounds.
4’-Trifluoromethylacetophenone: An intermediate in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
3-[2-Amino-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)-1,3-oxazolidin-2-one is unique due to its dual trifluoromethyl groups and oxazolidinone ring, which confer enhanced stability, lipophilicity, and biological activity compared to similar compounds .
Propriétés
IUPAC Name |
3-[2-amino-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F6N2O2/c12-10(13,14)5-1-2-7(6(18)3-5)19-4-8(11(15,16)17)21-9(19)20/h1-3,8H,4,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAETWFOZRUBOSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=C(C=C(C=C2)C(F)(F)F)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


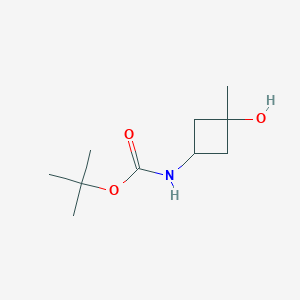
![Tert-butyl 8-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide](/img/structure/B1377807.png)

![3-(Propan-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B1377813.png)
![tert-butyl N-[3-(piperidin-4-yloxy)propyl]carbamate](/img/structure/B1377814.png)
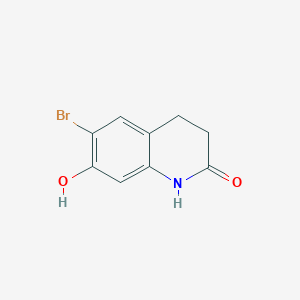
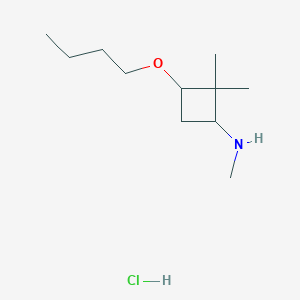
![3-[(2-amino-9H-purin-6-yl)amino]propanoic acid](/img/structure/B1377818.png)
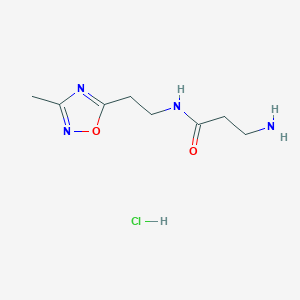
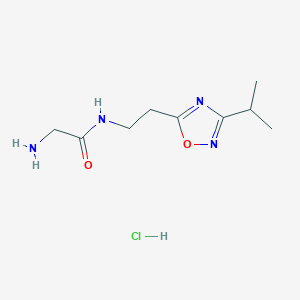
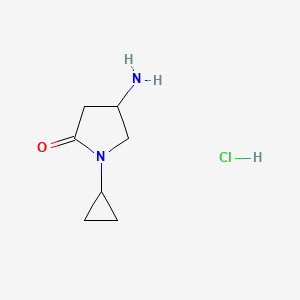
![4-[({1-[(4-Bromophenyl)methyl]piperidin-4-yl}carbamoyl)methoxy]benzamide](/img/structure/B1377826.png)
![Octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride](/img/structure/B1377827.png)
![Bicyclo[4.1.0]heptan-7-amine hydrochloride](/img/structure/B1377828.png)
